3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine
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Overview
Description
3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C12H27N3O and a molecular weight of 229.36 g/mol . This compound is characterized by the presence of a methoxy group, a methyl group, and a piperazine ring substituted with a propan-2-yl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxypropan-1-amine and 2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other suitable catalysts may be used to facilitate the reaction. Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed to promote the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps in obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2,2-dimethylpropan-1-amine: A structurally similar compound with a different substitution pattern on the piperazine ring.
1-Methoxy-2-methyl-2-propanol: Another related compound with a similar backbone but different functional groups.
Uniqueness
3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, a methyl group, and a piperazine ring makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O/c1-11(2)14-5-7-15(8-6-14)12(3,9-13)10-16-4/h11H,5-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVRWVOTFDHZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(C)(CN)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249332-01-1 |
Source
|
Record name | 3-methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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